molecular formula C23H18N4O4 B3944413 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide

3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B3944413
M. Wt: 414.4 g/mol
InChI Key: DSSKUKCHXCRRDZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The final step involves the acylation of the pyrazole with 4-nitrobenzoyl chloride under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: 3-(4-hydroxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide.

    Reduction: 3-(4-methoxyphenyl)-N-(4-aminophenyl)-1-phenylpyrazole-4-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(4-aminophenyl)-1-phenylpyrazole-4-carboxamide
  • 3-(4-hydroxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide
  • 3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid

Uniqueness

3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-31-20-13-7-16(8-14-20)22-21(15-26(25-22)18-5-3-2-4-6-18)23(28)24-17-9-11-19(12-10-17)27(29)30/h2-15H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSKUKCHXCRRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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